molecular formula C14H15NO3 B11866029 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid

1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid

Cat. No.: B11866029
M. Wt: 245.27 g/mol
InChI Key: SZFSAASSCJMMMW-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 3-methylbutanoyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid typically involves the acylation of indole-3-carboxylic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A related compound with a similar structure but lacking the indole ring.

    Indole-3-carboxylic acid: The parent compound without the 3-methylbutanoyl group.

    1-(3-Methylbutanoyl)-indole: A compound with a similar structure but lacking the carboxylic acid group.

Uniqueness

1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the 3-methylbutanoyl group and the indole-3-carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-(3-methylbutanoyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-9(2)7-13(16)15-8-11(14(17)18)10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,17,18)

InChI Key

SZFSAASSCJMMMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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